molecular formula C14H17N3O2S B1672074 Fasudil CAS No. 103745-39-7

Fasudil

Cat. No. B1672074
M. Wt: 291.37 g/mol
InChI Key: NGOGFTYYXHNFQH-UHFFFAOYSA-N
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Patent
US05942505

Procedure details

40 liters of a chloroform solution containing 5.0 kg of 5-isoquinolinesulfonyl chloride was added dropwise to 40 liters of a chloroform solution containing 8.8 kg of homopiperazine over 1 hour while cooling with ice, to obtain a mixture. Subsequently, the obtained mixture was stirred for 1 hour while cooling with ice, to effect a reaction and then the resultant reaction mixture was subjected to extraction with a 2N aqueous solution of HCl, followed by separation of an aqueous phase. The aqueous phase was adjusted to a pH value of 10 with a 10% aqueous solution of NaOH to thereby obtain a solution having a pH value of 10. The obtained solution was subjected to extraction with 80 liters of chloroform, followed by separation of a chloroform phase. The resultant chloroform phase was washed with water and then dried over anhydrous sodium sulfate, and subsequently, the solvent was removed by distillation under reduced pressure to obtain a residue. The obtained residue was subjected to column chromatography using 150 kg of silica gel (Wakogel C-200, manufactured and sold by Wako Pure Chemical Industries, Ltd., Japan) and a mixed solvent of methanol and chloroform (5 v/v % methanol) as a developing solvent, and purified to obtain 6.01 kg of fasudil (yield 89%). The results of elemental analysis of fasudil: found (calculated) C: 57.59 (57.71), H: 5.92 (5.88), N: 14.29 (14.42), S: 10.83 (11.00) (wt %)
Quantity
8.8 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step Two
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11](Cl)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.[NH:15]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C(Cl)(Cl)Cl>[CH:8]1[CH:9]=[C:10]2[C:5](=[C:6]([S:11]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20][CH2:21]3)(=[O:13])=[O:12])[CH:7]=1)[CH:4]=[CH:3][N:2]=[CH:1]2

Inputs

Step One
Name
Quantity
8.8 kg
Type
reactant
Smiles
N1CCNCCC1
Step Two
Name
Quantity
40 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
5 kg
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Name
Quantity
40 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Subsequently, the obtained mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
to obtain a mixture
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with a 2N aqueous solution of HCl
CUSTOM
Type
CUSTOM
Details
followed by separation of an aqueous phase
CUSTOM
Type
CUSTOM
Details
to thereby obtain a solution
EXTRACTION
Type
EXTRACTION
Details
The obtained solution was subjected to extraction with 80 liters of chloroform
CUSTOM
Type
CUSTOM
Details
followed by separation of a chloroform phase
WASH
Type
WASH
Details
The resultant chloroform phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
subsequently, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
a mixed solvent of methanol and chloroform (5 v/v % methanol) as a developing solvent, and purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3
Measurements
Type Value Analysis
AMOUNT: MASS 6.01 kg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.